7-Bromo-4-hydroxy-3-iodo-8-methylquinoline 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 1431363-47-1
VCID: VC2605638
InChI: InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)
SMILES: CC1=C(C=CC2=C1NC=C(C2=O)I)Br
Molecular Formula: C10H7BrINO
Molecular Weight: 363.98 g/mol

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

CAS No.: 1431363-47-1

Cat. No.: VC2605638

Molecular Formula: C10H7BrINO

Molecular Weight: 363.98 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline - 1431363-47-1

Specification

CAS No. 1431363-47-1
Molecular Formula C10H7BrINO
Molecular Weight 363.98 g/mol
IUPAC Name 7-bromo-3-iodo-8-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)
Standard InChI Key RWDJVDXJQDCNRE-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1NC=C(C2=O)I)Br
Canonical SMILES CC1=C(C=CC2=C1NC=C(C2=O)I)Br

Introduction

Chemical Structure and Properties

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline features a quinoline core structure with four specific substituents: a bromine atom at position 7, a hydroxyl group at position 4, an iodine atom at position 3, and a methyl group at position 8. This unique substitution pattern contributes significantly to its chemical reactivity and biological properties.

Structural Data

PropertyValue
Chemical FormulaC₁₀H₇BrINO
Molecular Weight363.98 g/mol
CAS Number1431363-47-1
AppearanceCrystalline solid
Structural ClassificationHalogenated quinoline derivative

The molecular structure of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline exhibits a screw-boat conformation of the quinoline ring, with hydrogen-bonding patterns (N–H⋯O) that influence its three-dimensional arrangement. The presence of both bromine and iodine atoms creates a unique electronic distribution that affects its reactivity and binding capabilities with biological targets.

Chemical Reactions

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline can participate in various chemical reactions characteristic of quinoline derivatives, with its reactivity enhanced by the presence of the halogen substituents.

Common Reaction Types

Reaction TypeDescriptionPotential Products
Nucleophilic SubstitutionReplacement of halogens with nucleophilesAmino, alkoxy, or thiol derivatives
Metal-Catalyzed CouplingPalladium or copper-catalyzed reactionsCarbon-carbon or carbon-heteroatom bonded products
OxidationConversion of hydroxyl groupQuinone derivatives
ReductionReduction of halogen substituentsDehalogenated products
Hydroxyl Group ReactionsEsterification or etherificationEster or ether derivatives

The halogen substituents (bromine and iodine) make the compound particularly suitable for metal-catalyzed coupling reactions, which can be utilized to synthesize more complex molecules for medicinal chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline are influenced by its structural features, particularly the halogen substituents and the hydroxyl group.

Physical Properties

PropertyCharacteristic
Physical StateSolid at room temperature
ColorTypically off-white to pale yellow
SolubilityPoorly soluble in water, soluble in organic solvents like DMSO and DMF
Melting PointEstimated to be >200°C based on similar compounds
StabilityRelatively stable under normal conditions; sensitive to light

Chemical Properties

The compound exhibits both acidic and basic properties due to the presence of the hydroxyl group and the nitrogen atom in the quinoline ring. The hydroxyl group at position 4 can undergo deprotonation in basic conditions, while the quinoline nitrogen can accept a proton in acidic conditions.

The presence of halogen atoms (bromine and iodine) significantly enhances the biological activity of this quinoline derivative compared to non-halogenated analogs. These halogens increase the compound's lipophilicity and can facilitate binding to biological targets through halogen bonding interactions.

Biological and Pharmacological Activities

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline exhibits various biological activities that make it a compound of interest for medicinal chemistry research.

Applications in Scientific Research

Medicinal Chemistry

In medicinal chemistry, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline serves as:

  • A scaffold for developing novel pharmaceutical agents

  • A tool for studying structure-activity relationships

  • A model compound for investigating binding interactions with biological targets

The presence of both bromine and iodine atoms provides synthetic handles for further derivatization, making this compound a valuable intermediate in drug discovery programs.

Materials Science

In materials science, this compound and its derivatives may find applications in:

  • Development of organic electronic materials

  • Creation of fluorescent probes and sensors

  • Synthesis of metal-organic frameworks for various applications

The unique electronic properties conferred by the halogen substituents make this compound potentially useful for developing materials with specific optical or electronic characteristics.

Comparison with Similar Compounds

Comparing 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline with structurally related compounds provides insights into structure-activity relationships and potential applications.

Structural Analogs Comparison

CompoundKey DifferencesPotential Impact on Properties
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acidCarboxylic acid group at position 3 instead of iodineIncreased water solubility, different binding interactions
8-Bromo-4-hydroxy-2-methylquinolineBromo at position 8, methyl at position 2Different electronic distribution and biological activity
7-Bromo-4-hydroxyquinolineLacks methyl and iodine substituentsSimplified structure, potentially different reactivity
Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylateFluoro instead of bromo, ester group at position 3Different biological activity profile, increased solubility

The unique combination of substituents in 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline likely contributes to its specific properties and potential applications that differentiate it from these related compounds.

Research Status and Future Directions

Current research on 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline focuses on exploring its potential biological activities and developing synthetic methods for its preparation and derivatization.

Current Research Focus

  • Investigation of its antimicrobial and anticancer properties

  • Development of more efficient synthetic routes

  • Exploration of structure-activity relationships through the synthesis of analogs

  • Study of its potential as a building block for more complex molecules

Future Research Directions

Future research may focus on:

  • Detailed mechanistic studies of its biological activities

  • Development of drug candidates based on this scaffold

  • Exploration of its applications in materials science

  • Investigation of its potential as a chemical probe for biological systems

The unique halogenation pattern of this compound makes it particularly interesting for future studies in medicinal chemistry and materials science.

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